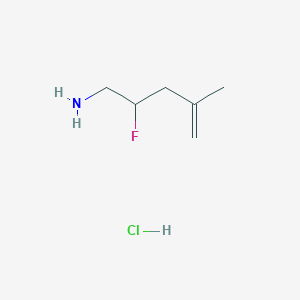

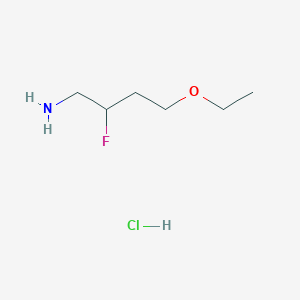

![molecular formula C10H10ClF2N B1492350 3-[(3,5-Difluorophenyl)methylidene]azetidine hydrochloride CAS No. 2098108-29-1](/img/structure/B1492350.png)

3-[(3,5-Difluorophenyl)methylidene]azetidine hydrochloride

Overview

Description

3-[(3,5-Difluorophenyl)methylidene]azetidine hydrochloride, also known as 3-DFAH, is a synthetic compound that has been used in scientific research and development since its discovery in the late 1990s. Its unique properties, such as its solubility in aqueous solutions, make it an ideal candidate for a range of lab experiments.

Scientific Research Applications

Bioimaging Applications

3-[(3,5-Difluorophenyl)methylidene]azetidine hydrochloride is used as a precursor for rhodamine dyes to finely tune their fluorescent wavelengths . This allows for precise control over the emission spectra of the dyes, making them highly useful in bioimaging applications .

OLEDs and DSSCs

This compound has a high potential to expand the use in application of OLEDs (Organic Light Emitting Diodes) and DSSCs (Dye-Sensitized Solar Cells) . This is due to its ability to tune the HOMO-LUMO (highest occupied molecular orbital and lowest unoccupied molecular orbital) energy gap .

Synthesis of Energetic Materials

3-[(3,5-Difluorophenyl)methylidene]azetidine hydrochloride is used for synthesizing triazolyl polycyclic energetic materials . These materials are used in combustion applications, and the use of this compound can improve their stability and density .

Fluorinated Building Blocks

The compound is a fluorinated four-membered ring building block . The presence of fluorine atoms makes the molecule more lipophilic, improving the solvent processability .

Nucleophilic Attacks

The ring strain of azetidine (27.7 Kcal/mol) enhances the accessibility of the nitrogen electron lone pair . This allows it for stronger nucleophilic attacks, increasing the reaction rate compared to other secondary amine species .

Synthesis of Semiconductors, Dyes, and Solar Cells

The compound is used as a building block for the synthesis of semiconductors, dyes, and solar cells . Its multiple functional groups allow for facile synthesis .

properties

IUPAC Name |

3-[(3,5-difluorophenyl)methylidene]azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2N.ClH/c11-9-2-7(3-10(12)4-9)1-8-5-13-6-8;/h1-4,13H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCDARKYZUQJII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC(=CC(=C2)F)F)CN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3,5-Difluorophenyl)methylidene]azetidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrochloride](/img/structure/B1492269.png)

![({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B1492272.png)

![2-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1492273.png)

![2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B1492276.png)

amine hydrochloride](/img/structure/B1492280.png)

![3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1492282.png)

![3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1492283.png)

![3-[(2,5-Difluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1492285.png)

amine hydrochloride](/img/structure/B1492290.png)